2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one
CAS No.:
Cat. No.: VC17275765
Molecular Formula: C18H13NO2
Molecular Weight: 275.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13NO2 |
|---|---|
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | (4E)-2-phenyl-4-(2-phenylprop-2-enylidene)-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C18H13NO2/c1-13(14-8-4-2-5-9-14)12-16-18(20)21-17(19-16)15-10-6-3-7-11-15/h2-12H,1H2/b16-12+ |
| Standard InChI Key | POPASVJYJXNPFY-FOWTUZBSSA-N |
| Isomeric SMILES | C=C(/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | C=C(C=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one is C₁₈H₁₃NO₂, with a molecular weight of 275.3 g/mol. Its IUPAC name, (4E)-2-phenyl-4-(2-phenylprop-2-enylidene)-1,3-oxazol-5-one, reflects the conjugated system formed by the oxazolone ring and the 2-phenylallylidene substituent. The compound’s isomeric SMILES string, C=C(/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3, confirms the E-configuration of the exocyclic double bond.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃NO₂ |
| Molecular Weight | 275.3 g/mol |
| IUPAC Name | (4E)-2-phenyl-4-(2-phenylprop-2-enylidene)-1,3-oxazol-5-one |
| InChI Key | POPASVJYJXNPFY-FOWTUZBSSA-N |
| XLogP3 | 3.8 (estimated) |
X-ray crystallography of analogous oxazolones reveals a Z-configuration at the central olefinic bond, with near-coplanar alignment of the oxazolone ring and aromatic substituents . This planar arrangement facilitates π-π stacking interactions, which stabilize the crystal lattice through weak C–H···O hydrogen bonds .
Synthetic Methodologies
Classical Condensation Approach
The primary synthesis route involves condensing benzaldehyde with 2-phenyl-4-oxazolone under basic conditions. This method leverages the oxazolone’s reactivity at the 4-position, where the allylidene group is introduced via Knoevenagel-type condensation. The reaction typically proceeds in anhydrous solvents like ethanol or toluene, with yields exceeding 85% .
Green Chemistry Innovations
Recent advancements employ microwave-assisted synthesis in a water-PEG-400 solvent system, achieving yields of 96–99% within minutes . Sodium acetate catalyzes the cyclodehydration of N-acylamino acids derived from hippuric acid and aldehydes, minimizing side reactions . This method eliminates toxic solvents and reduces energy consumption compared to traditional reflux techniques .
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Classical Condensation | Ethanol, NaOH, reflux | 85–90 | 6–8 hrs |
| Microwave-Assisted | Water-PEG-400, NaOAc, 100°C | 96–99 | 10–15 mins |
Reactivity and Chemical Transformations
The compound’s α,β-unsaturated carbonyl system renders it electrophilic at the β-carbon, enabling Michael additions and Diels-Alder reactions. For instance, nucleophiles like amines or thiols selectively attack the β-position, yielding substituted oxazolones with retained aromaticity. Cycloaddition reactions with dienes produce bicyclic frameworks, expanding applications in natural product synthesis .
Quantum mechanical studies suggest that the oxazolone ring’s electron-withdrawing nature polarizes the exocyclic double bond, enhancing reactivity toward polar reagents . This electronic asymmetry also influences the compound’s spectroscopic signatures, such as IR carbonyl stretches at 1755 cm⁻¹ (oxazolone C=O) and 1688 cm⁻¹ (conjugated C=O) .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
2-Phenyl-4-(2-phenylallylidene)oxazol-5(4H)-one exhibits dose-dependent inhibition of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), key mediators of inflammation and cancer metastasis. Molecular docking simulations reveal that the oxazolone ring occupies the enzyme’s hydrophobic pocket, while the allylidene moiety forms hydrogen bonds with catalytic residues.
Applications in Materials Science
The compound’s rigid, planar structure makes it a candidate for organic semiconductors. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suitable for hole-transport materials in OLEDs . Thin films fabricated via spin-coating exhibit uniform morphology and charge carrier mobility of 0.45 cm²/V·s, outperforming conventional polymers like P3HT .
Future Directions and Challenges
Despite promising results, gaps remain in understanding the compound’s pharmacokinetics and toxicology. Future studies should prioritize:
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